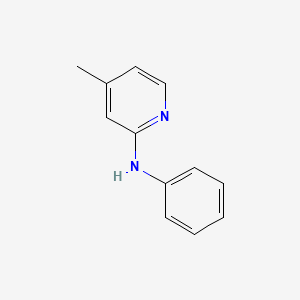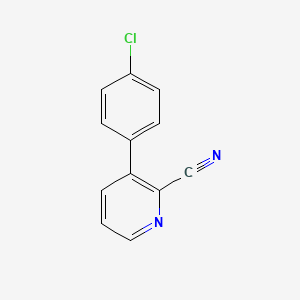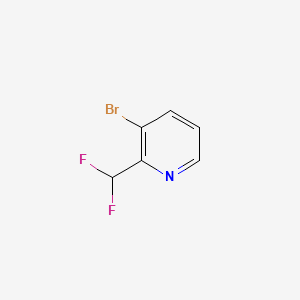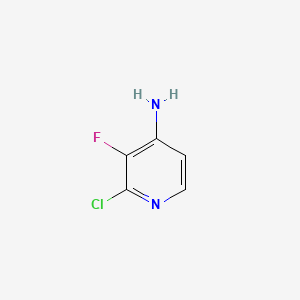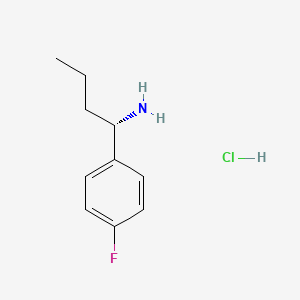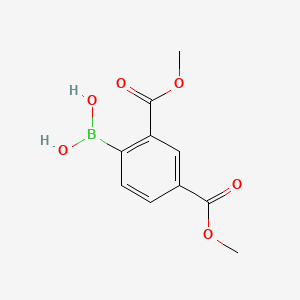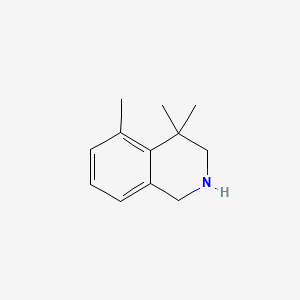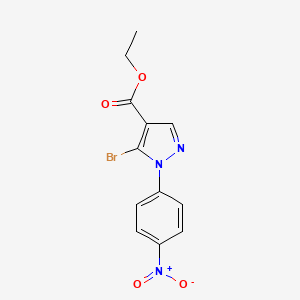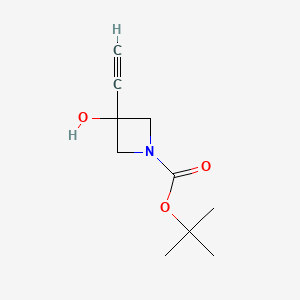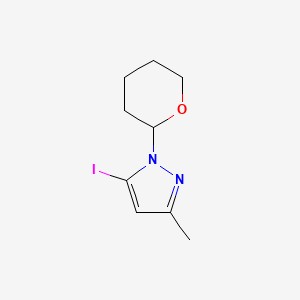![molecular formula C12H11NO6S B597883 Ácido 2-[(1,1-dióxido-1-benzotiofen-2-il)metoxicarbonilamino]acético CAS No. 197245-13-9](/img/structure/B597883.png)
Ácido 2-[(1,1-dióxido-1-benzotiofen-2-il)metoxicarbonilamino]acético
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Bsmoc-glycine is a chemical compound with the molecular formula C12H11NO6S It is known for its unique structure, which includes a benzothiophene ring system
Aplicaciones Científicas De Investigación
N-Bsmoc-glycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Bsmoc-glycine typically involves the reaction of benzothiophene derivatives with appropriate reagents to introduce the methoxycarbonylamino and acetic acid functionalities. One common method involves the use of benzothiophene-2-carboxylic acid as a starting material, which undergoes a series of reactions including esterification, amidation, and oxidation to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-Bsmoc-glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the benzothiophene ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene ring .
Mecanismo De Acción
The mechanism of action of N-Bsmoc-glycine involves its interaction with specific molecular targets and pathways. The benzothiophene ring system can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
2-[(1,1-Dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]-4-methylsulfanylbutanoic acid: Similar structure with an additional methylsulfanyl group.
2-Deoxy-2-[(1,1-dioxido-1-benzothiophen-2-yl)methoxycarbonyl]amino-β-D-glucopyranose: Contains a glucopyranose moiety instead of the acetic acid group.
Uniqueness
N-Bsmoc-glycine is unique due to its specific combination of functional groups and the benzothiophene ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
IUPAC Name |
2-[(1,1-dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO6S/c14-11(15)6-13-12(16)19-7-9-5-8-3-1-2-4-10(8)20(9,17)18/h1-5H,6-7H2,(H,13,16)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOLZWJIOHWPHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2(=O)=O)COC(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B597800.png)

